molecular formula C8H6BrNS2 B1272757 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole CAS No. 352018-87-2

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole

Cat. No.: B1272757
CAS No.: 352018-87-2
M. Wt: 260.2 g/mol
InChI Key: XQUWJKXVZUKQGW-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole (BTMT) is an organic compound that is used in the synthesis of various organic molecules and as a building block in organic chemistry. BTMT is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms and is an important intermediate in the synthesis of various drugs, dyes, and other organic molecules. BTMT has been studied extensively and has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Antimicrobial Properties

A series of thiazole derivatives, including those related to 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole, have shown promising antimicrobial properties. These compounds have been evaluated for their effectiveness against various fungal and bacterial infections. In particular, some derivatives exhibited good antifungal and antibacterial activities, as evidenced by molecular docking studies targeting specific enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase, a potential target for antifungals (Sarojini et al., 2010).

Synthesis and Chemical Reactions

Thiazole compounds, including those structurally similar to this compound, have been synthesized through various methods, often involving bromination and thiocyanation reactions. The bromination process is influenced by the presence of specific substituents, affecting the position where bromine is incorporated in the thiazole or thiophene ring. These synthesis techniques are crucial in the preparation of compounds for further pharmacological evaluation (Smirnov et al., 1982).

Photophysical and Electrochemical Properties

Thiazole-based aromatic heterocyclic fluorescent compounds, including derivatives of this compound, have been explored for their adjustable electronic properties. These compounds demonstrate high electrochemical activity and green fluorescence emission, making them potential candidates for various applications in materials science and electronics. Their structural and thermal properties have been extensively studied, contributing to the understanding of their photophysical behavior (Tao et al., 2013).

Anticancer Potential

Compounds containing the thiazole ring, akin to this compound, have shown significant potential as anticancer agents. Their structure-activity relationships have been studied, revealing that certain thiazole derivatives exhibit potent activity against specific cancer cell lines. These findings suggest that further exploration and modification of thiazole structures could lead to the development of new therapeutic agents for cancer treatment (Gomha et al., 2017).

Future Directions

The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .

Mechanism of Action

Target of Action

The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemical Analysis

Biochemical Properties

4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with RNA methylation proteins, which are crucial for epigenetic regulation . These interactions influence the splicing, stability, or translation of modified RNAs, thereby affecting various biological functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and translation of RNAs, which in turn can influence gene expression and cellular metabolism . Additionally, its role in epigenetic regulation suggests that it may have significant effects on cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, it has been shown to interact with RNA-modifying proteins, which can lead to changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that it has anti-cancer, anti-inflammatory, and neuroprotective properties at certain dosages. It is crucial to determine the threshold effects and potential toxicity at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . Understanding these pathways is essential for determining the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation, thereby influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its function and interactions with other biomolecules . Understanding its subcellular localization is crucial for determining its role in cellular processes.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUWJKXVZUKQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380108
Record name 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-87-2
Record name 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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